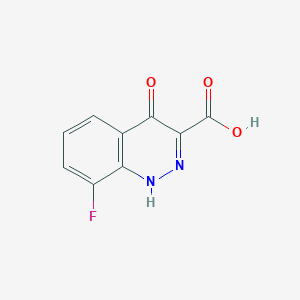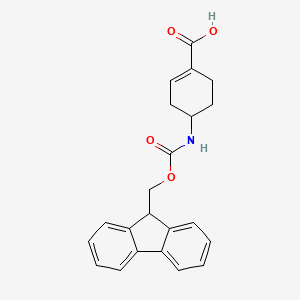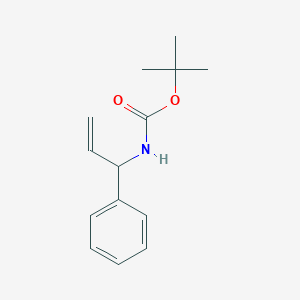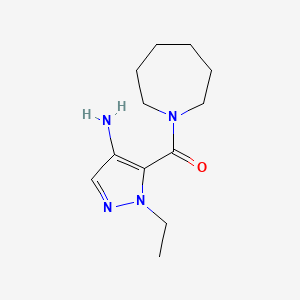
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine, also known as ACPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ACPA is a selective agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is predominantly expressed in the central nervous system.
作用機序
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine is a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. Activation of the CB1 receptor by 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine leads to the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways. This results in a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain and inflammation (Huffman et al., 2005).
Biochemical and Physiological Effects
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has been shown to have a range of biochemical and physiological effects. In a study by Zhang et al. (2015), 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine was found to decrease the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in a mouse model of acute lung injury. 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in a rat model of cerebral ischemia (Sun et al., 2015). In addition, 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has been shown to decrease the levels of nociceptive peptides such as substance P and calcitonin gene-related peptide (CGRP) in a rat model of neuropathic pain (Jhaveri et al., 2008).
実験室実験の利点と制限
One advantage of using 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine in lab experiments is its selectivity for the CB1 receptor, which allows for the study of the specific effects of CB1 activation. However, one limitation of using 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine is its potential off-target effects, as it has been shown to also activate the CB2 receptor at high concentrations (Huffman et al., 2005). In addition, 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine is a relatively new compound, and more research is needed to fully understand its potential advantages and limitations for lab experiments.
将来の方向性
There are several future directions for the study of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine. One area of research is the development of more selective CB1 agonists that do not have off-target effects. Another area of research is the investigation of the potential therapeutic applications of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. In addition, more research is needed to fully understand the biochemical and physiological effects of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine and its potential advantages and limitations for lab experiments.
合成法
The synthesis of 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine involves the reaction of 1-ethyl-4-methyl-1H-pyrazol-5-amine with 6-bromohexanoyl chloride in the presence of triethylamine. The resulting intermediate is then treated with sodium azide to form the final product, 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine. This synthesis method has been described in detail in a research paper by Lan et al. (2006).
科学的研究の応用
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. In a study by Zhang et al. (2015), 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine was found to have anti-inflammatory effects in a mouse model of acute lung injury. Another study by Kozela et al. (2015) demonstrated that 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has neuroprotective effects in a mouse model of multiple sclerosis. 5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine has also been shown to have analgesic effects in a rat model of neuropathic pain (Jhaveri et al., 2008).
特性
IUPAC Name |
(4-amino-2-ethylpyrazol-3-yl)-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-2-16-11(10(13)9-14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZNIHPWERDMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-ylcarbonyl)-1-ethyl-1H-pyrazol-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

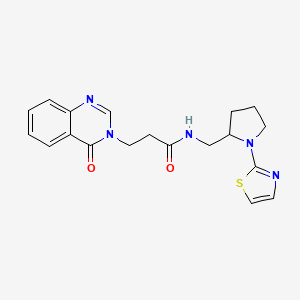



![N-(1-cyanocyclopentyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2523834.png)
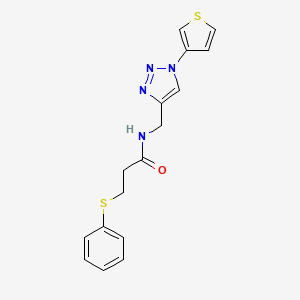
![5-((2-(5-methyl-1H-benzo[d]imidazol-2-yl)phenyl)amino)-5-oxopentanoic acid](/img/structure/B2523839.png)
![3-(benzenesulfonyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2523840.png)
![Tert-butyl N-ethyl-N-[[1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]methyl]carbamate](/img/structure/B2523841.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2523844.png)
